molecular formula C22H28N2O2 B4133731 N-[4-(allyloxy)-3-methoxybenzyl]-4-(1-piperidinyl)aniline

N-[4-(allyloxy)-3-methoxybenzyl]-4-(1-piperidinyl)aniline

Cat. No. B4133731
M. Wt: 352.5 g/mol
InChI Key: IPRVYCASRQEMGW-UHFFFAOYSA-N
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Description

AMOP-H-OH is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of biological activities. AMOP-H-OH has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use in a range of research applications.

Scientific Research Applications

AMOP-H-OH has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of biochemical and physiological effects, including the ability to modulate the activity of a number of different neurotransmitter systems. This makes it potentially useful for the treatment of a range of different neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of AMOP-H-OH is not fully understood, but it is thought to act as a modulator of a number of different neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. It has been shown to have both agonist and antagonist effects on these systems, and may also have other, as yet undiscovered, modes of action.
Biochemical and Physiological Effects:
AMOP-H-OH has been shown to have a range of biochemical and physiological effects, including the ability to modulate the activity of a number of different neurotransmitter systems. It has been shown to have both agonist and antagonist effects on these systems, and may also have other, as yet undiscovered, modes of action. It has also been shown to have potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

AMOP-H-OH has a number of advantages for use in lab experiments, including its ability to modulate a range of different neurotransmitter systems, its potential anti-inflammatory and anti-cancer effects, and its relatively low toxicity. However, there are also a number of limitations to its use, including its relatively high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are a number of potential future directions for research on AMOP-H-OH. These include further studies of its mechanism of action, its potential applications in the treatment of neurological and psychiatric disorders, and its potential anti-inflammatory and anti-cancer effects. Other potential future directions could include the development of more efficient synthesis methods for the compound, the development of new analogs with improved properties, and the exploration of its potential applications in other areas of scientific research.
In conclusion, AMOP-H-OH is a chemical compound that has been widely studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, and has been shown to have potential applications in a number of different research areas. While there are limitations to its use, further research on this compound could lead to important insights into its mechanism of action and potential applications.

properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-15-26-21-12-7-18(16-22(21)25-2)17-23-19-8-10-20(11-9-19)24-13-5-4-6-14-24/h3,7-12,16,23H,1,4-6,13-15,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRVYCASRQEMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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